molecular formula C23H27N3O3S2 B2630196 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 919855-44-0

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2630196
CAS No.: 919855-44-0
M. Wt: 457.61
InChI Key: MKBAWCJZIGTKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic naming of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide follows IUPAC guidelines for polyfunctional organic compounds. The parent structure is benzamide , substituted at the para position (C-4) with a sulfamoyl group (-SO$$_2$$NH-) bearing cyclohexyl and ethyl substituents. The amide nitrogen is further linked to a 2-methyl-1,3-benzothiazol-6-yl group. Breaking down the name:

  • 4-[cyclohexyl(ethyl)sulfamoyl] : Indicates a sulfamoyl group (-SO$$_2$$NH-) at position 4 of the benzamide ring, where the nitrogen atom is substituted with cyclohexyl and ethyl groups.
  • N-(2-methyl-1,3-benzothiazol-6-yl) : Specifies that the amide nitrogen is bonded to a benzothiazole ring substituted with a methyl group at position 2 and attached via position 6.

The molecular formula is C$${25}$$H$${30}$$N$$4$$O$$3$$S$$_2$$ , derived from summation of constituent atoms:

  • Benzamide core (C$$7$$H$$7$$NO)
  • Sulfamoyl group with cyclohexyl (C$$6$$H$${11}$$) and ethyl (C$$2$$H$$5$$) substituents (C$$8$$H$${16}$$N$$2$$O$$2$$S)
  • 2-methyl-1,3-benzothiazol-6-yl group (C$$8$$H$$6$$NS)

A structural comparison with related compounds highlights its uniqueness:

Compound Molecular Formula Key Structural Features Source
This compound C$${25}$$H$${30}$$N$$4$$O$$3$$S$$_2$$ Cyclohexyl-ethyl sulfamoyl, 2-methyl-benzothiazole Target
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide C$${28}$$H$${31}$$N$$3$$O$$5$$S$$_2$$ Ethoxybenzofuran-thiazole, cyclohexyl-ethyl sulfamoyl
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide C$${24}$$H$${31}$$N$$3$$O$$3$$S Adamantane-sulfamoyl, benzamide core

The SMILES notation for the compound is CN(CCOC)C(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)C(C(=O)NCCS(=O)(=O)N)S(=O)(=O)CC4CC4 , reflecting its connectivity and stereochemistry.

Historical Development in Sulfamoyl-Benzamide Chemistry

Sulfamoyl-benzamides emerged as a significant class of compounds in the late 20th century, driven by their utility as carbonic anhydrase inhibitors and antimicrobial agents. Early derivatives, such as N-benzyl-4-sulfamoylbenzamide , demonstrated the importance of the sulfonamide group in modulating biological activity. The introduction of bulky substituents (e.g., cyclohexyl, adamantane) marked a shift toward targeting membrane-bound enzymes and receptors, as seen in N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .

The synthesis of this compound builds upon two key advancements:

  • Microwave-assisted sulfonamide conjugation : This method, optimized for adamantane derivatives, enabled efficient coupling of sulfamoyl groups to benzamide cores under controlled conditions.
  • Heterocyclic integration : Incorporating benzothiazole moieties, as observed in Accelerator CZ (N-cyclohexyl-2-benzothiazolesulfenamide), improved compound stability and target affinity.

A timeline of milestones in sulfamoyl-benzamide development includes:

Year Milestone Significance Source
1980s Discovery of N-benzyl-4-sulfamoylbenzamide Established sulfamoyl-benzamide as CA inhibitors
2000s Adamantane-sulfamoyl hybrids Enhanced lipophilicity for CNS penetration
2010s Benzothiazole-sulfamoyl conjugates Improved pharmacokinetic properties

Position Within Benzothiazole-Containing Compound Classifications

Benzothiazole derivatives are classified based on their substitution patterns and biological applications. The target compound falls into Subclass 3B : Sulfamoyl-benzamide-benzothiazole hybrids, characterized by:

  • A benzothiazole ring substituted at position 6 with an amide-linked aromatic system.
  • A sulfamoyl group at the para position of the benzamide core.

Comparative analysis with other benzothiazole-containing compounds reveals distinct features:

Compound Type Example Key Features Applications Source
Vulcanization accelerators Accelerator CZ (N-cyclohexyl-2-benzothiazolesulfenamide) Sulfenamide linkage, cyclohexyl group Rubber industry
Antiviral agents Hybrid adamantane-benzothiazoles Adamantane sulfamoyl, benzothiazole Dengue virus inhibition
Target compound This compound Cyclohexyl-ethyl sulfamoyl, 2-methyl substitution Medicinal chemistry lead

The 2-methyl substitution on the benzothiazole ring enhances metabolic stability by sterically hindering oxidative degradation. Meanwhile, the cyclohexyl-ethyl sulfamoyl group balances lipophilicity and solubility, a design strategy borrowed from 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-26(19-7-5-4-6-8-19)31(28,29)20-12-9-17(10-13-20)23(27)25-18-11-14-21-22(15-18)30-16(2)24-21/h9-15,19H,3-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBAWCJZIGTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Cyclohexyl(ethyl)sulfamoyl Group: This step involves the sulfonation of the benzamide core using cyclohexyl(ethyl)sulfonyl chloride under basic conditions.

    Attachment of the 2-methyl-1,3-benzothiazol-6-yl Group: The final step involves the coupling of the benzamide derivative with 2-methyl-1,3-benzothiazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide and benzothiazole derivatives. Key analogues and their comparative features are summarized below:

Compound Name Core Structure Substituents Reported Activity Key Differences
4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (Target) Benzamide 2-methyl-1,3-benzothiazol-6-yl (amide); cyclohexyl(ethyl)sulfamoyl (benzamide) Inferred: Potential antifungal/antimicrobial activity (structural analogy to LMM11) Unique combination of benzothiazole and sulfamoyl groups; moderate lipophilicity.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole 1,3,4-oxadiazol-2-yl (amide); furan-2-yl (oxadiazole) Antifungal activity against C. albicans (MIC: 8 µg/mL); thioredoxin reductase inhibition Oxadiazole ring enhances polarity; furan substituent improves target binding.
N-(2-methyl-1,3-benzothiazol-6-yl)-4-phenoxybenzamide () Benzamide 2-methyl-1,3-benzothiazol-6-yl (amide); phenoxy (benzamide) Not explicitly reported; phenoxy group may enhance membrane permeability. Phenoxy substituent reduces steric hindrance compared to sulfamoyl groups.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole Benzyl(methyl)sulfamoyl (benzamide); 4-methoxyphenyl (oxadiazole) Antifungal activity (MIC: 16 µg/mL); lower potency than LMM11 Methoxy group increases hydrophilicity but reduces cell penetration efficiency.

Key Comparative Findings:

Activity Against Fungal Pathogens :

  • LMM11, a structural analogue with a 1,3,4-oxadiazole core, demonstrates potent antifungal activity against C. albicans (MIC: 8 µg/mL) via thioredoxin reductase inhibition . The target compound’s benzothiazole group may confer similar or enhanced activity due to improved lipophilicity and membrane penetration.
  • LMM5, featuring a 4-methoxyphenyl substituent, shows reduced potency (MIC: 16 µg/mL), highlighting the critical role of substituent choice in antifungal efficacy .

In contrast, the benzothiazole group in the target compound balances moderate lipophilicity with aromatic stacking interactions, which may enhance target binding . The cyclohexyl(ethyl)sulfamoyl substituent in the target compound introduces steric bulk, which could hinder binding to shallow enzyme pockets compared to smaller groups like phenoxy ().

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions to introduce the sulfamoyl and benzothiazole groups, increasing complexity compared to analogues like LMM11, which utilizes commercially available oxadiazole precursors .

Unresolved Questions: Evidence gaps exist regarding the target compound’s exact biological activity, toxicity, and pharmacokinetics. For example, while LMM11’s antifungal mechanism is well-documented, the benzothiazole variant’s efficacy against non-fungal targets (e.g., bacterial enzymes) remains unexplored.

Biological Activity

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3O4S2
  • Molecular Weight : 473.61 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antitumor and antimicrobial properties. Below are detailed insights into its mechanisms and effects based on recent research.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study evaluated the cytotoxicity of various benzothiazole derivatives against different cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that compounds with similar structural motifs showed IC50 values in the low micromolar range, suggesting potent antitumor activity.

CompoundCell LineIC50 (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
Compound CA54920.46 ± 8.63

These findings suggest that the sulfamoyl group may enhance the interaction of these compounds with cellular targets involved in tumor growth inhibition .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising results against various bacterial strains. A study utilizing broth microdilution methods assessed the antibacterial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising resistance to conventional antibiotics .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : Similar compounds have been shown to bind to DNA, particularly within the minor groove, potentially interfering with replication and transcription processes.
  • Enzyme Inhibition : The sulfamoyl moiety may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Case Studies

A notable case study involved a series of synthesized benzothiazole derivatives where researchers monitored their effects on tumor cell proliferation in vitro. The study highlighted that modifications to the benzothiazole structure significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.